N-Boc N,O-Didesmethylvenlafaxine

説明

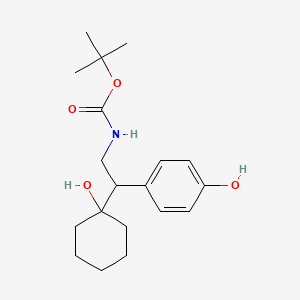

N-Boc N,O-Didesmethylvenlafaxine is a chemical compound with the molecular formula C19H29NO4 and a molecular weight of 335.44 . It is a derivative of venlafaxine, a well-known antidepressant. This compound is primarily used in research settings, particularly in the field of proteomics .

準備方法

The synthesis of N-Boc N,O-Didesmethylvenlafaxine involves several steps. One common synthetic route includes the protection of the amino group of venlafaxine with a tert-butoxycarbonyl (Boc) group, followed by selective demethylation of the O-methyl and N-methyl groups . The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired selectivity and yield. Industrial production methods are similar but are scaled up and optimized for higher yields and purity .

化学反応の分析

N-Boc N,O-Didesmethylvenlafaxine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

N-Boc N,O-Didesmethylvenlafaxine has several scientific research applications:

Chemistry: It is used as a reference material in the synthesis and characterization of new chemical entities.

Biology: The compound is utilized in studies involving the metabolism and pharmacokinetics of venlafaxine derivatives.

Medicine: Research on this compound contributes to the development of new antidepressant drugs with improved efficacy and safety profiles.

作用機序

The mechanism of action of N-Boc N,O-Didesmethylvenlafaxine is similar to that of its parent compound, venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression by enhancing neurotransmission in the central nervous system . The molecular targets involved include serotonin and norepinephrine transporters, which are inhibited by the compound, leading to increased neurotransmitter levels in the synaptic cleft .

類似化合物との比較

N-Boc N,O-Didesmethylvenlafaxine is unique due to its specific structural modifications, which differentiate it from other venlafaxine derivatives. Similar compounds include:

Desvenlafaxine: The O-desmethylated active metabolite of venlafaxine, also an SNRI.

N,O-Didesmethylvenlafaxine: A related compound without the Boc protection group.

N-Desmethylvenlafaxine: Another metabolite of venlafaxine with a different demethylation pattern.

These compounds share similar pharmacological profiles but differ in their metabolic pathways and potential for drug interactions .

生物活性

N-Boc N,O-Didesmethylvenlafaxine is a derivative of the well-known antidepressant venlafaxine, which functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound, like its parent drug and its major active metabolite O-desmethylvenlafaxine, has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, metabolic pathways, and implications in clinical settings.

Overview of Venlafaxine and Its Metabolites

Venlafaxine is metabolized in the body to several active metabolites, including O-desmethylvenlafaxine (ODV) and N,O-didesmethylvenlafaxine (DDV). The primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, which is crucial for its antidepressant effects. Research has shown that both ODV and DDV exhibit similar pharmacological profiles to venlafaxine but with varying potency and selectivity towards different neurotransmitter systems .

This compound is believed to exert its effects through:

- Inhibition of 5-HT Reuptake : Similar to venlafaxine and ODV, DDV inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.

- Inhibition of NE Reuptake : It also enhances norepinephrine levels, contributing to its antidepressant properties.

- Slight Dopamine Activity : Although primarily focused on serotonin and norepinephrine, there is evidence suggesting weak dopamine reuptake inhibition .

Comparative Potency

Table 1 summarizes the comparative potency of this compound with venlafaxine and its metabolites:

| Compound | 5-HT Reuptake Inhibition (IC50) | NE Reuptake Inhibition (IC50) |

|---|---|---|

| Venlafaxine | 19.0 nM | 10.5 nM |

| O-desmethylvenlafaxine | 15.0 nM | 9.0 nM |

| N,Boc N,O-Didesmethylvenlafaxine | TBD | TBD |

Note: TBD = To Be Determined; further studies are needed to establish precise values for DDV.

Metabolic Pathways

The metabolism of venlafaxine is significantly influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. These enzymes play critical roles in converting venlafaxine into its active metabolites:

- CYP2D6 : Primarily responsible for the formation of ODV from venlafaxine.

- CYP2C19 : Involved in the conversion to DDV, influencing the overall pharmacokinetic profile .

Case Studies and Clinical Implications

Recent studies have highlighted the relevance of genetic variations in response to venlafaxine treatment. A study involving postmortem cases indicated that individuals with certain CYP2D6 polymorphisms showed altered ratios of DDV to ODV, suggesting that genetic testing could be beneficial in personalizing antidepressant therapy .

Additionally, research has demonstrated that environmental factors such as co-exposure to microplastics may affect the bioavailability and toxicity of these compounds in aquatic organisms, raising concerns about their environmental impact and implications for human health .

特性

IUPAC Name |

tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-13-16(14-7-9-15(21)10-8-14)19(23)11-5-4-6-12-19/h7-10,16,21,23H,4-6,11-13H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTIUSJAKDOMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135595 | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-24-0 | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。